8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Lipophilicity Physicochemical properties Scaffold optimization

The 8,8-dimethyl substitution introduces steric shielding and a >20-fold increase in lipophilicity versus the parent scaffold, without altering H-bond donor/acceptor counts or TPSA. This enables orthogonal SAR studies when procured as a matched pair with the unsubstituted parent (CAS 402938-74-3). With LogP 0.934, MW 185.26 Da, and zero rotatable bonds, it sits comfortably within CNS MPO guidelines, making it an ideal scaffold-hopping starting point for CNS programs. The secondary amine handle supports straightforward N-functionalisation, and the absence of a 2-position stereocenter simplifies purification. Secure the pre-formed spiro core to accelerate library synthesis and eliminate de novo spirocyclisation steps.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13227674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1(CC2(CCO1)CNCCO2)C
InChIInChI=1S/C10H19NO2/c1-9(2)7-10(3-5-12-9)8-11-4-6-13-10/h11H,3-8H2,1-2H3
InChIKeyVNOXKNFKOAWHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (CAS 1525710-27-3) Requires Distinct Technical Evaluation for Procurement


8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (CAS 1525710-27-3) is a spirocyclic heterocycle belonging to the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold class, characterized by a conformationally constrained framework incorporating both morpholine ether and secondary amine functionality within a single bicyclic structure [1]. Unlike its parent scaffold (CAS 402938-74-3) or other positional isomers, the geminal dimethyl substitution at the 8-position introduces distinct steric shielding of the spiro junction and systematically modulates fundamental physicochemical parameters such as lipophilicity, molecular weight, and calculated topological polar surface area (TPSA) . These alterations directly influence solubility in organic vs. aqueous media, amine nucleophilicity in subsequent derivatization reactions, and chromatographic retention behavior—all of which are critical determinants in medicinal chemistry library design, parallel synthesis protocols, and scale-up feasibility assessments [2]. Consequently, procurement decisions for this specific derivative cannot be guided solely by scaffold-level assumptions; they require compound-specific technical scrutiny.

Key Physicochemical and Safety Profile Divergences That Preclude Direct Substitution of 8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane with Unsubstituted or Isomeric Analogs


The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold encompasses a family of compounds that differ starkly in computed and experimentally observed properties depending on the nature and position of alkyl substituents. The 8,8-dimethyl analog demonstrates a calculated logP of +0.934, versus -0.4 for the unsubstituted parent, reflecting a greater than 20-fold increase in predicted octanol-water partition coefficient that fundamentally alters extraction efficiency, reversed-phase chromatographic retention, and passive membrane permeability . Equally critical, the CLP-notified safety profile of the unsubstituted parent includes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1], whereas the 1,8-dioxa regioisomer is classified as Eye Dam. 1 (H318) with a 'Danger' signal word, representing a categorical escalation in ocular hazard severity [2]. These divergences mean that hazard assessments, personal protective equipment requirements, and waste handling protocols developed for one analog are not directly transferable to another. Generic substitution without compound-specific technical data thus introduces both operational risk and potential non-compliance with laboratory chemical safety regulations.

8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane: Quantified Differentiation Against Closest Spirocyclic Analogs


Lipophilicity Shift: 8,8-Dimethyl Substitution Elevates Calculated logP by Over 1.3 Units Relative to the Parent Scaffold

The introduction of a geminal dimethyl group at the 8-position substantially increases lipophilicity compared to the unsubstituted 1,9-dioxa-4-azaspiro[5.5]undecane. The 8,8-dimethyl derivative exhibits a calculated logP of +0.934 , whereas the parent scaffold (CAS 402938-74-3) shows a computed XLogP3-AA of -0.4 [1]. This represents a logP increase of approximately 1.33 units, corresponding to a roughly 21-fold higher predicted octanol-water partition coefficient. By comparison, the 2,8,8-trimethyl analog (CAS 1496715-13-9) displays a further elevated logP of 1.3225, demonstrating an additive effect of the additional methyl group . The intermediate lipophilicity of the 8,8-dimethyl compound positions it as a scaffold with enhanced organic phase partitioning relative to the parent while avoiding the potentially excessive lipophilicity and further increased molecular weight (+14 Da) of the trimethyl derivative.

Lipophilicity Physicochemical properties Scaffold optimization

Molecular Weight Differentiation: 8,8-Dimethyl Analog Offers an 18% Mass Increase Over Parent Scaffold Without Altering Hydrogen Bond Donor/Acceptor Count

The 8,8-dimethyl derivative has a molecular weight of 185.26 g/mol (C₁₀H₁₉NO₂) , compared to 157.21 g/mol (C₈H₁₅NO₂) for the parent 1,9-dioxa-4-azaspiro[5.5]undecane [1]. Despite this 28 Da increase (a relative mass gain of 17.8%), the hydrogen bond donor count (1) and acceptor count (3) remain unchanged between the two compounds [1]. The rigid spiro framework also maintains zero rotatable bonds across both analogs. This means the 8,8-dimethyl substitution specifically modulates bulk, lipophilicity, and steric environment—without altering the core hydrogen bonding pharmacophore—making it a clean probe for evaluating steric and hydrophobic contributions in structure-activity relationship (SAR) studies. In contrast, the 2,8,8-trimethyl analog (199.29 g/mol) adds an additional 14 Da (+7.6% over the dimethyl), which further increases steric bulk near the morpholine oxygen and may sterically interfere with derivatization at the 2-position .

Molecular weight Fragment-based drug design Lead-likeness

Regioisomeric Ocular Hazard Differentiation: 1,9-Dioxa vs. 1,8-Dioxa Regioisomer Presents Categorical Difference in Eye Hazard Classification

The CLP-notified hazard classification for the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold class (which encompasses the 8,8-dimethyl derivative) carries Eye Irrit. 2A (H319: 'Causes serious eye irritation') with the signal word 'Warning' [1]. In contrast, the 1,8-dioxa-4-azaspiro[5.5]undecane regioisomer (CAS 1226975-76-3) is classified as Eye Dam. 1 (H318: 'Causes serious eye damage'), carrying the signal word 'Danger' [2]. While the 8,8-dimethyl analog has a lower molecular weight (185.26) than many eye-damaging compounds, it is the regioisomeric arrangement of the oxygen heteroatoms—rather than simply the presence or absence of methyl groups—that appears to drive this categorical difference in ocular hazard severity. Both regioisomers share Acute Tox. 4 (H302) and Skin Irrit. 2 (H315) classifications. Although compound-specific CLP notification for the 8,8-dimethyl analog per se is not available, the scaffold-level classification indicates that the 1,9-dioxa arrangement is associated with a less severe eye hazard category, which may influence risk assessment documentation and PPE selection.

Chemical safety CLP classification Laboratory hazard assessment

Synthetic Accessibility via Prins Cascade Cyclization: 8,8-Dimethyl Substitution Compatible with the Reported General Protocol for 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

The Prins cascade cyclization reported by Reddy et al. (2014) provides a general synthetic route to 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide [1]. This methodology, which yields hexahydro-8,8-dimethyl-1H-isochromen-7-ol derivatives as demonstrated products, establishes that the 8,8-dimethyl substitution pattern is compatible with the Prins bicyclization conditions [1]. The reported yields for related derivatives in this series range from 72–89% under BF₃·OEt₂ catalysis at 0 °C to room temperature, providing a benchmark for synthetic feasibility [1]. In contrast, the 2,8,8-trimethyl analog would require a methyl-substituted aldehyde coupling partner, potentially introducing stereochemical complexity (diastereoselectivity at the 2-position) that is absent in the simpler 8,8-dimethyl derivative synthesis . The 8,8-dimethyl compound thus represents a synthetically more tractable entry point for scaffold derivatization compared to analogs bearing additional chiral centers.

Synthetic methodology Prins cyclization Library synthesis

Computed Topological Polar Surface Area Parity: TPSA Conservation Across Methylated Analogs Suggests Unaltered Passive Permeability Baseline

Both the 8,8-dimethyl analog (CAS 1525710-27-3) and the 2,8,8-trimethyl analog (CAS 1496715-13-9) share an identical computed TPSA of 30.49 Ų , consistent with their identical heteroatom composition (one nitrogen, two oxygens) and connectivity. The parent scaffold (CID 65122347) has a computed TPSA of 30.5 Ų [1], confirming that methylation does not alter polar surface area within this series. According to the widely cited benchmark by Kelder et al., a TPSA below 60 Ų is predictive of good blood-brain barrier penetration, and a TPSA below 140 Ų is associated with favorable oral absorption [2]. The TPSA of ~30 Ų for all three analogs places them well within the range associated with CNS penetrability, provided that other parameters (logP, molecular weight, HBD count) are also within acceptable limits. The differentiation among these analogs therefore lies not in TPSA but in the orthogonal parameter of lipophilicity (logP), where the 8,8-dimethyl compound occupies an intermediate position.

TPSA Drug-likeness Blood-brain barrier penetration

Conformational Rigidity and Rotatable Bond Count: Zero Rotatable Bonds in the Spiro[5.5] Framework Contribute to Reduced Entropic Penalty Upon Target Binding

All three analogs in the 1,9-dioxa-4-azaspiro[5.5]undecane series—the parent, the 8,8-dimethyl, and the 2,8,8-trimethyl—share a rotatable bond count of zero [1]. This complete conformational restriction arises from the spirocyclic architecture wherein both six-membered rings are locked into chair or pseudo-chair conformations, precluding free rotation about any single bond within the core scaffold. In fragment-based drug design, each freely rotatable bond is estimated to contribute approximately 0.5–1.5 kcal/mol to the entropic penalty upon protein binding [2]. A scaffold with zero rotatable bonds thus starts from a maximally preorganized ground state, reducing the conformational entropy loss upon binding compared to flexible linkers or monocyclic amines with multiple rotatable bonds. Where the 8,8-dimethyl analog differentiates itself from the parent is that the gem-dimethyl group further restricts ring-flipping dynamics via 1,3-diaxial interactions with the adjacent ring oxygens, potentially biasing the conformational ensemble toward a single dominant conformer [3]. This additional conformational biasing is absent in the unsubstituted parent.

Conformational restriction Entropic binding penalty Scaffold preorganization

Optimal Procurement Scenarios for 8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane in Medicinal Chemistry and Chemical Biology


Fragment-Based Lead Generation Libraries Requiring CNS-Penetrant Physicochemical Profiles

The combination of logP = 0.934, TPSA = 30.49 Ų, molecular weight of 185.26 Da, a single hydrogen bond donor, and zero rotatable bonds positions the 8,8-dimethyl analog as a candidate fragment or scaffold-hopping starting point for CNS-targeted programs. With all parameters falling well within the CNS MPO (Multiparameter Optimization) desirable space (MW < 305, logP < 3, HBD ≤ 3, TPSA < 76 Ų), this compound offers a pre-validated spirocyclic core that can be elaborated through the secondary amine handle while maintaining lead-like properties [1]. Procurement of the 8,8-dimethyl variant—rather than the unsubstituted parent—provides a starting point with higher lipophilicity that may translate into improved passive blood-brain barrier permeability without exceeding the logP threshold associated with increased promiscuity or metabolic liability.

Structure-Activity Relationship (SAR) Studies Exploring Steric Modulation at the Spiro Junction

The 8,8-dimethyl analog serves as a precise probe for evaluating steric contributions to target binding affinity, complementary to the unsubstituted parent. Because the dimethyl substitution increases molecular volume and lipophilicity without altering hydrogen bond donor/acceptor counts or polar surface area, any observed changes in biological activity (IC₅₀, Kd, cellular potency) can be attributed predominantly to steric and hydrophobic effects [2]. This compound is therefore best procured as part of a matched pair with the parent scaffold (CAS 402938-74-3), enabling orthogonal assessment of electronic vs. steric SAR vectors. The 2,8,8-trimethyl analog should be reserved for cases where additional methyl substitution at the 2-position is specifically required to address a lipophilic sub-pocket.

Prins Cyclization-Based Parallel Library Synthesis Programs

For chemistry groups utilizing the Prins cascade methodology of Reddy et al. [3] to generate 1,9-dioxa-4-azaspiro[5.5]undecane libraries, the 8,8-dimethyl derivative represents a validated substrate class with demonstrated synthetic feasibility (yields in the 72–89% range for analogous compounds). The absence of a stereocenter at the 2-position—in contrast to 2-alkyl-substituted derivatives—simplifies purification and eliminates the need for chiral chromatographic separation during library production. Procurement of the pre-formed 8,8-dimethyl scaffold as a building block for subsequent N-functionalization (e.g., sulfonylation, acylation, reductive amination) is preferable to de novo synthesis of the spiro core for each library member, as it reduces overall synthetic step count and improves library throughput .

Chemical Biology Tool Compound Development with Defined Safety Handling Protocols

For academic screening centers and chemical biology core facilities that distribute compounds to multiple end-users, the CLP-notified hazard profile associated with the 1,9-dioxa scaffold (H302, H315, H319, H335; Warning) [4] supports the preparation of standardized safety documentation and risk assessments. The Warning signal word and Eye Irrit. 2A classification provide a manageable safety profile that does not require the enhanced controls mandated for Eye Dam. 1 compounds (e.g., the 1,8-dioxa regioisomer). This regulatory predictability simplifies compound registration in institutional chemical inventory systems and facilitates compliance with OSHA laboratory safety standards when distributing the compound to collaborating laboratories.

Quote Request

Request a Quote for 8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.